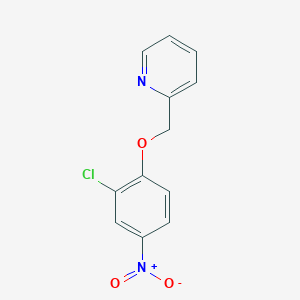

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

Descripción general

Descripción

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS: 179687-79-7) is a pyridine derivative featuring a 2-chloro-4-nitrophenoxy methyl substituent. Its molecular formula is C₁₂H₉ClN₂O₃, with a molecular weight of 264.66 g/mol . Structurally, the pyridine ring is linked via a methylene group to a phenoxy moiety substituted with chlorine (at position 2) and nitro (at position 4) groups. This compound is synthesized through a nucleophilic substitution reaction between 2-(chloromethyl)pyridine hydrochloride and 2-chloro-4-nitrophenol in the presence of K₂CO₃ and KI, yielding a high purity product (98%) with a melting point of 149.2–149.9°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine typically involves the reaction of 2-chloro-4-nitrophenol with 2-chloromethylpyridine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in methanol are commonly used.

Major Products Formed

Nucleophilic substitution: Products include substituted pyridines with various functional groups replacing the chloro group.

Reduction: The major product is the corresponding amino compound.

Oxidation: Oxidation products depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for the modification of functional groups, making it a versatile building block in organic synthesis .

Biology

In biological research, this compound is used to study enzyme inhibitors. It has been identified as a potential inhibitor for specific enzymes involved in metabolic pathways, making it significant for drug discovery and development .

Medicine

The compound is being explored for its therapeutic properties, particularly in targeting diseases where enzyme inhibition plays a critical role. Preliminary studies indicate that it may affect pathways associated with certain cancers and metabolic disorders .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its stability and reactivity make it suitable for creating advanced materials used in various manufacturing processes .

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition Research

A study investigated the use of this compound as an inhibitor of a specific enzyme involved in cancer progression. The results demonstrated significant inhibition rates compared to control compounds, indicating its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Novel Pharmaceuticals

Researchers have successfully synthesized new pharmaceutical candidates using this compound as an intermediate. The derivatives exhibited enhanced biological activity against targeted diseases, showcasing the compound's utility in medicinal chemistry.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Conditions | Key Reagents |

|---|---|---|---|

| Method A | 74% | Reflux in acetonitrile overnight | 2-Chloro-4-nitrophenol, chloromethylpyridine |

| Method B | 52% | Stirring at 60°C for 5 hours | Potassium carbonate, sodium iodide |

This table summarizes different synthesis methods for producing this compound, highlighting variations in yield and conditions that can impact the efficiency of production .

Mecanismo De Acción

The mechanism of action of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine and Benzene Rings

a) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

- Structure: These compounds feature a pyridine core substituted with chloro and aryl groups, similar to the target compound, but with additional substituents (e.g., -CH₃, -NO₂, -Br) on both pyridine and benzene rings .

- Properties :

- Higher molecular weights (466–545 g/mol vs. 264.66 g/mol) due to extended aryl substituents.

- Elevated melting points (268–287°C vs. 149.2–149.9°C), attributed to increased molecular symmetry and stronger intermolecular forces .

- Lower yields (67–81% vs. 98%), reflecting the complexity of multi-step syntheses .

b) 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine

- Structure: A pyrimidine analog with a nitro-phenoxy group and thiophene substituent .

- Properties: The pyrimidine ring (vs. Thiophene introduces sulfur, increasing lipophilicity and altering metabolic stability compared to the target compound .

Functional Group Modifications

a) 2-[(Phenylthio)methyl]pyridine Derivatives

- Structure: Replaces the phenoxy group with a phenylthioether (-S-Ph) .

- Properties :

b) 2-Chloro-4-methyl-3-nitropyridine (CAS 23056-39-5)

Actividad Biológica

2-((2-Chloro-4-nitrophenoxy)methyl)pyridine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein targets involved in cancer progression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₁H₈ClN₃O₃

- Molecular Weight : Approximately 253.65 g/mol

- Physical Appearance : White to light yellow crystalline solid

- Melting Point : 91.0 - 95.0 °C

- Solubility : Soluble in organic solvents

Research indicates that this compound exhibits significant biological activity by interacting with specific protein targets, notably the human epidermal growth factor receptor 2 (HER2). HER2 is a well-known target in the treatment of certain breast cancers, and inhibitors of this receptor can impede cellular proliferation associated with malignancies that overexpress HER2 .

Inhibition of HER2 Kinase Activity

The compound's ability to inhibit HER2 kinase activity positions it as a potential candidate for antitumor therapies. Studies have demonstrated that it effectively binds to HER2 receptors, leading to a reduction in signaling pathways that promote tumor growth .

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound:

Synthesis Methods

Various synthetic routes have been explored for producing this compound, which is essential for developing derivatives with enhanced biological activities. One common method involves the reaction of precursor compounds under controlled conditions to ensure high yields and purity .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

- Cytotoxicity Testing :

-

Mechanistic Studies :

- Interaction studies revealed that the compound could effectively bind to the active site of HER2, leading to a blockade of its kinase activity. This mechanism was confirmed through various biochemical assays that measured the inhibition of downstream signaling pathways associated with tumor growth .

-

Comparative Analysis :

- Comparative studies with structurally similar compounds highlighted unique properties and differing levels of biological activity. For instance, derivatives lacking certain functional groups exhibited reduced efficacy against HER2, underscoring the importance of specific structural features for biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution between 2-chloro-4-nitrophenol and a pyridine-derived alkyl halide. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions .

- Temperature control : Reactions performed at 60–80°C balance kinetic efficiency with thermal stability of intermediates .

Yield improvements (>75%) are achievable via column chromatography purification and monitoring by TLC/HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .

- Spectroscopy :

Q. What are the critical stability considerations for storing this compound?

- Moisture sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the chloro and nitro groups .

- Light sensitivity : Amber glassware or opaque containers mitigate nitro group photodegradation .

- Temperature : Long-term storage at –20°C in inert atmospheres (N₂/Ar) minimizes thermal decomposition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .

- Waste disposal : Segregate halogenated waste for incineration by certified facilities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

- B3LYP/6-311++G basis sets calculate HOMO-LUMO gaps to assess electrophilicity of the nitro group and nucleophilic sites on the pyridine ring .

- Mulliken charge analysis identifies electron-deficient regions (e.g., nitro-substituted benzene), guiding derivatization strategies .

Q. What mechanistic insights explain contradictions in its reactivity under varying pH conditions?

- Acidic conditions : Protonation of the pyridine nitrogen enhances electrophilic substitution at the methylene bridge .

- Basic conditions : Deprotonation of phenolic intermediates (if present) may lead to side reactions (e.g., elimination) .

Controlled pH (4–6) optimizes selectivity for desired products .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Single-crystal analysis reveals dihedral angles between pyridine and nitrophenoxy rings, confirming steric constraints .

- Hydrogen bonding networks : Intermolecular C-H···O interactions stabilize crystal packing, influencing solubility .

Q. What advanced spectroscopic techniques validate its interaction with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins via real-time kinetics .

- Fluorescence quenching assays : Monitor interactions with tryptophan residues in enzymes .

Q. How does microwave-assisted synthesis improve efficiency compared to conventional methods?

- Reduced reaction time : 30–60 minutes vs. 12–24 hours under thermal conditions .

- Higher yields : Microwave irradiation enhances dipole polarization, accelerating nucleophilic substitution .

Q. What strategies mitigate environmental risks during large-scale experimental use?

Propiedades

IUPAC Name |

2-[(2-chloro-4-nitrophenoxy)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-11-7-10(15(16)17)4-5-12(11)18-8-9-3-1-2-6-14-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYKHOLLVPAQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589630 | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179687-79-7 | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179687-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179687797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-chloro-4-nitrophenoxy)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789FX466M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.